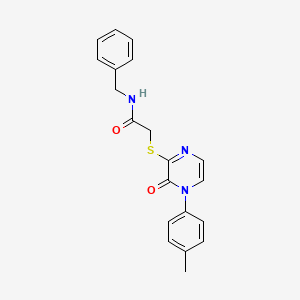

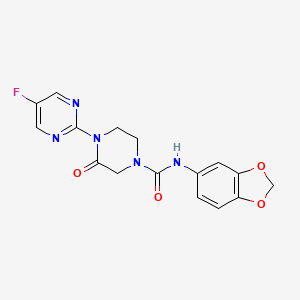

N-benzyl-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of thioacetamide derivatives and has shown promising results in various studies.

Scientific Research Applications

Crystal Structures and Computational Studies

A study reported the synthesis of new compounds, including N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide (III), characterized by single crystal X-ray diffraction. Theoretical parameters calculated through density functional theory were compared with experimental ones obtained by XRD. Hirshfeld surface analysis was employed to rationalize significant intermolecular interactions in crystal packing, highlighting H…H contacts. This research contributes to understanding the molecular structure and interactions of compounds related to N-benzyl-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide (Sebhaoui et al., 2020).

Synthesis and Application in Amination Reactions

Another study explored the electrophilic amination of amino acids using N-benzyl amino acids, relevant to this compound. This efficient amination accommodates various functional groups found in amino acid side chains, demonstrating the compound's potential in synthesizing hydrazino acids and piperazic acid derivatives, which are significant in pharmaceutical chemistry (Hannachi et al., 2004).

Antimicrobial Activity Studies

Research involving the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, structurally related to the queried compound, was conducted. These compounds were assayed for anti-inflammatory activity, demonstrating the potential of this compound derivatives in developing anti-inflammatory agents (Sunder & Maleraju, 2013).

Polymerization Studies

A novel optically active bicyclic lactam synthesized from acidic saccharide was investigated, highlighting the versatility of this compound in polymer chemistry. The study explored anionic ring-opening polymerization, leading to acetone-insoluble polymers with potential applications in material science (Hashimoto et al., 1992).

Antimicrobial and Quantum Calculations

Research on 2-bromo-N-(phenylsulfonyl)acetamide derivatives, related to this compound, provided insights into their reactivity with nitrogen nucleophiles. The synthesized compounds displayed good antimicrobial activity, and computational calculations supported the experimental findings, enhancing our understanding of these compounds' bioactive potential (Fahim & Ismael, 2019).

Drug-likeness and Microbial Investigation

In a study synthesizing 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids, the compounds were investigated for their drug-likeness properties and microbial activities. This research highlights the therapeutic potential of compounds structurally related to this compound (Pandya et al., 2019).

properties

IUPAC Name |

N-benzyl-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-15-7-9-17(10-8-15)23-12-11-21-19(20(23)25)26-14-18(24)22-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSMCHUJQASANA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2378224.png)

![3-(3-methoxyphenyl)-7-[4-(2-thienylcarbonyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2378225.png)

![2-{2,4-dichloro-5-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2378226.png)

![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one](/img/structure/B2378228.png)

![2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one](/img/structure/B2378231.png)

![(4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2378233.png)

![Ethyl 2-[(4-hydroxyphenyl)carbonylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2378236.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide](/img/structure/B2378239.png)

![N-(3-Propan-2-yloxypropyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2378240.png)

![N-(4-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2378242.png)